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Cat. No.: B15541828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The designation "P17 peptide" encompasses a diverse group of molecules, each with a

distinct and significant role in the complex landscape of cancer biology. This technical guide

provides an in-depth exploration of these peptides, detailing their mechanisms of action,

associated signaling pathways, quantitative effects on cancer progression, and the

experimental protocols utilized for their study. This document serves as a comprehensive

resource for researchers and drug development professionals seeking to understand and

target these critical players in oncology.

HIV-1 Matrix Protein p17 and its Variants (vp17s): A
Virokine's Role in Oncogenesis
The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a 17-kDa structural

protein that plays a crucial role in the viral life cycle. However, extracellular p17, acting as a

virokine (a viral protein that mimics host cytokines or chemokines), exhibits potent biological

activities that contribute to the pathogenesis of HIV-1-associated malignancies, particularly B-

cell lymphomas. Furthermore, naturally occurring p17 variants (vp17s) have been identified and

are associated with enhanced oncogenic potential.

Mechanism of Action and Signaling Pathways
Extracellular p17 and its variants exert their effects by interacting with cell surface receptors,

primarily chemokine receptors CXCR1 and CXCR2, and the protease-activated receptor 1

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 21 Tech Support

https://www.benchchem.com/product/b15541828?utm_src=pdf-interest
https://www.benchchem.com/product/b15541828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(PAR-1).[1][2][3][4] This binding triggers downstream signaling cascades that promote

angiogenesis, lymphangiogenesis, and B-cell proliferation.

Angiogenesis and Lymphangiogenesis via CXCR1/CXCR2: HIV-1 p17 binds to CXCR1 and

CXCR2 on endothelial cells, mimicking the action of their natural ligand, interleukin-8 (IL-8).

[1][2][3][5] This interaction activates the PI3K/Akt and MAPK/ERK signaling pathways,

leading to endothelial cell migration, proliferation, and the formation of new blood and

lymphatic vessels, which are essential for tumor growth and metastasis.[5]
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Figure 1: HIV-1 p17-induced angiogenesis signaling pathway.
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B-cell Lymphomagenesis via PAR-1: Certain variants of p17 (vp17s), often found in HIV-

positive patients with non-Hodgkin's lymphoma, exhibit a potent B-cell growth-promoting

activity.[3][6][7] This is mediated through the interaction with PAR-1 on B-cells.[4][8]

Activation of PAR-1 by vp17s leads to the transactivation of the Epidermal Growth Factor

Receptor (EGFR), which in turn stimulates the PI3K/Akt signaling pathway, promoting B-cell

proliferation and survival.[3][6]
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Figure 2: HIV-1 vp17s-induced B-cell lymphomagenesis signaling.
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Quantitative Data
Parameter

Cell
Line/Model

Concentration/
Dose

Result Reference

In vivo

Angiogenesis

Matrigel plugs in

nude mice
1 µ g/plug

Significant

increase in

vascular

structures

[5]

In vivo

Lymphangiogene

sis

Matrigel plugs in

nude mice
1 µ g/plug

Significant

increase in

lymphatic vessel

formation

[5]

B-cell

Proliferation

BJAB (B-cell

lymphoma line)
1 µg/mL

Potent induction

of cell growth by

vp17s

[6][7]

Akt Activation
BJAB (B-cell

lymphoma line)
1 µg/mL

Increased

phosphorylation

of Akt by vp17s

[6]

Experimental Protocols
1.3.1 In Vivo Matrigel Plug Angiogenesis Assay[5]

Objective: To assess the in vivo angiogenic and lymphangiogenic activity of HIV-1 p17.

Materials:

Growth factor-reduced Matrigel

Recombinant HIV-1 p17 protein

Nude mice (e.g., BALB/c nude)

Procedure:

1. Thaw Matrigel on ice overnight.
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2. Mix 500 µL of Matrigel with 1 µg of recombinant p17 protein or vehicle control (PBS).

3. Inject the Matrigel mixture subcutaneously into the flanks of nude mice.

4. After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

5. Fix the plugs in 10% neutral buffered formalin and embed in paraffin.

6. Section the plugs and perform immunohistochemistry for endothelial cell markers (e.g.,

CD31 for blood vessels, LYVE-1 for lymphatic vessels).

7. Quantify the density of blood and lymphatic vessels within the plugs using microscopy and

image analysis software.

1.3.2 B-cell Proliferation Assay[6]

Objective: To measure the effect of HIV-1 p17 variants on B-cell proliferation.

Materials:

B-cell lymphoma cell line (e.g., BJAB, Raji)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Recombinant p17 variants (vp17s) and reference p17 (refp17)

Cell proliferation reagent (e.g., WST-1, MTT)

Procedure:

1. Seed B-cells in a 96-well plate at a density of 1 x 10^4 cells/well.

2. Treat the cells with various concentrations of vp17s or refp17 (e.g., 0.1-10 µg/mL).

3. Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

4. Add the cell proliferation reagent to each well and incubate for an additional 2-4 hours.

5. Measure the absorbance at the appropriate wavelength using a microplate reader.
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6. Calculate the percentage of cell proliferation relative to the untreated control.

ERα17p: An Estrogen Receptor-Derived Peptide
with Pro-Apoptotic Activity
ERα17p is a 17-amino-acid peptide derived from the hinge region (D-domain) and ligand-

binding domain (E-domain) of the human estrogen receptor alpha (ERα).[9][10] Contrary to the

proliferative effects often associated with estrogen signaling, ERα17p exhibits potent pro-

apoptotic activity in breast cancer cells, irrespective of their ERα status.[9][10]

Mechanism of Action and Signaling Pathways
ERα17p exerts its anti-cancer effects by acting as an inverse agonist of the G protein-coupled

estrogen receptor (GPER).[11][12][13][14] This interaction triggers a signaling cascade that

leads to the downregulation of pro-survival pathways and the induction of apoptosis.

GPER-Mediated Apoptosis: ERα17p binds to GPER on the cell membrane, leading to the

proteasome-dependent downregulation of GPER itself.[11][12][14] This subsequently inhibits

the downstream activation of the epidermal growth factor receptor (EGFR) and the

extracellular signal-regulated kinase (ERK1/2) pathway.[11][12][13] The inhibition of these

pro-survival signals, coupled with the activation of pro-apoptotic machinery, results in

programmed cell death. This process involves alterations in the balance of Bcl-2 family

proteins, favoring a pro-apoptotic state.[9]
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Figure 3: ERα17p-induced pro-apoptotic signaling pathway.
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Quantitative Data
Parameter

Cell
Line/Model

Concentration/
Dose

Result Reference

Tumor Growth

Inhibition

MDA-MB-231

xenografts in

nude mice

1.5 mg/kg (i.p.

3x/week for 4

weeks)

~50% reduction

in tumor volume
[15]

Bcl-xL/Bax Ratio

MCF-7, T47D,

MDA-MB-231,

SK-BR-3

10 µM for 24h
60-80%

decrease
[9]

Apoptosis

Induction
MDA-MB-231 10 µM for 48h

Significant

increase in

TUNEL-positive

cells

[9]

Cell Viability

(IC50)
MCF-7 ~20 µM [16]

Cell Viability

(IC50)
HS578T ~15 µM [16]

Experimental Protocols
2.3.1 In Vivo Tumor Xenograft Study[15]

Objective: To evaluate the anti-tumor efficacy of ERα17p in vivo.

Materials:

ERα-negative breast cancer cell line (e.g., MDA-MB-231)

Immunocompromised mice (e.g., nude mice)

ERα17p peptide

Vehicle control (e.g., saline)

Procedure:
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1. Inject breast cancer cells subcutaneously into the mammary fat pad of female nude mice.

2. Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

3. Randomize mice into treatment and control groups.

4. Administer ERα17p (e.g., 1.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection three

times a week for a specified duration (e.g., 4 weeks).

5. Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, immunohistochemistry for proliferation and apoptosis markers).

2.3.2 TUNEL Assay for Apoptosis Detection[9][17]

Objective: To quantify apoptosis in breast cancer cells treated with ERα17p.

Materials:

Breast cancer cell lines

ERα17p peptide

TUNEL (TdT-mediated dUTP Nick-End Labeling) assay kit

Fluorescence microscope

Procedure:

1. Grow cells on coverslips or in chamber slides.

2. Treat cells with ERα17p (e.g., 10 µM) or vehicle for a specified time (e.g., 48 hours).

3. Fix the cells with 4% paraformaldehyde.

4. Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
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5. Perform the TUNEL staining according to the manufacturer's protocol, which involves

incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and

fluorescently labeled dUTP.

6. Counterstain the nuclei with DAPI.

7. Visualize the cells under a fluorescence microscope and quantify the percentage of

TUNEL-positive (apoptotic) cells.

Peptide 17: An Inhibitor of the YAP/TEAD Pathway in
Lung Cancer
Peptide 17 is a synthetic peptide designed to inhibit the interaction between Yes-associated

protein (YAP) and the TEA domain (TEAD) family of transcription factors.[18][19][20] The

YAP/TEAD complex is a critical downstream effector of the Hippo signaling pathway, and its

dysregulation is a key driver in the development and progression of several cancers, including

lung cancer.[21][22][23]

Mechanism of Action and Signaling Pathways
YAP is a transcriptional co-activator that, when translocated to the nucleus, binds to TEAD

transcription factors to promote the expression of genes involved in cell proliferation, survival,

and epithelial-mesenchymal transition (EMT).[21][24] Peptide 17 acts as a competitive inhibitor,

binding to the YAP-binding domain of TEAD and thereby preventing the formation of the

functional YAP/TEAD transcriptional complex.[18][20] This leads to the suppression of YAP-

driven gene expression and subsequent inhibition of cancer cell growth and induction of

apoptosis.[18]
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Figure 4: Mechanism of action of Peptide 17 in the YAP/TEAD pathway.
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Quantitative Data
Parameter

Cell
Line/Model

Concentration/
Dose

Result Reference

IC50 (YAP-TEAD

Interaction)
In vitro assay 25 nM

Inhibition of YAP-

TEAD protein-

protein

interaction

[20][25]

Cell Viability
LLC and PC-9

(lung carcinoma)
10-200 µg/mL

Significant time-

and

concentration-

dependent

decrease

[18]

Apoptosis
LLC and PC-9

(lung carcinoma)

Increasing

concentrations

Significant

increase in the

proportion of

apoptotic cells

[18]

Kd (Binding

Affinity to

TEAD1)

In vitro assay 15 nM
High-affinity

binding
[20]

Experimental Protocols
3.3.1 Co-Immunoprecipitation (Co-IP) of YAP and TEAD4[18]

Objective: To demonstrate the disruption of the YAP-TEAD4 interaction by Peptide 17.

Materials:

Lung cancer cells (e.g., LLC, PC-9)

Peptide 17

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Antibodies against YAP and TEAD4
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Protein A/G magnetic beads

Procedure:

1. Treat lung cancer cells with Peptide 17 or a control peptide.

2. Lyse the cells and collect the protein extracts.

3. Pre-clear the lysates with protein A/G beads.

4. Incubate the lysates with an anti-YAP antibody overnight at 4°C to form antibody-antigen

complexes.

5. Add protein A/G beads to pull down the complexes.

6. Wash the beads to remove non-specific binding.

7. Elute the immunoprecipitated proteins from the beads.

8. Analyze the eluates by Western blotting using an anti-TEAD4 antibody to detect the

amount of TEAD4 that was co-immunoprecipitated with YAP. A decrease in the TEAD4

signal in the Peptide 17-treated sample indicates disruption of the interaction.

3.3.2 Cell Viability (CCK-8) Assay[18]

Objective: To assess the effect of Peptide 17 on the viability of lung cancer cells.

Materials:

Lung cancer cells

Peptide 17

96-well plates

Cell Counting Kit-8 (CCK-8)

Procedure:
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1. Seed cells in a 96-well plate.

2. After cell attachment, treat with a range of concentrations of Peptide 17.

3. Incubate for different time points (e.g., 24, 48, 72 hours).

4. Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

5. Measure the absorbance at 450 nm using a microplate reader.

6. Calculate the cell viability as a percentage of the control group.

Neuronal Protein p17: A Regulator of Cell Cycle and
Survival
A distinct protein, also designated p17 (also known as FAM72A), is a neuronal protein that is

typically expressed at very low levels in other tissues under physiological conditions.[26][27]

However, its expression is implicated in tumorigenesis, where it appears to influence cell cycle

progression and survival.[26][27]

Mechanism of Action and Signaling Pathways
This p17 protein is associated with mitochondria and has been shown to interact with a number

of other proteins, including TMEM115, YPEL3, ERP44, CDK5RAP, and NNAT.[26] Its

tumorigenic effects are linked to its ability to drive cells into the G0/G1 phase of the cell cycle

and enhance the survival of proliferating cells.[26] There is also evidence to suggest that

interfering with the activities of this p17 protein could influence the tumor suppressor p53

signaling pathways.[26]
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Figure 5: Proposed role of neuronal protein p17 in cancer.
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Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain detailing the dose-

dependent effects of neuronal protein p17 on cancer cell lines or in animal models. Further

research is required to elucidate these parameters.

Experimental Protocols
4.3.1 Yeast Two-Hybrid (Y2H) Screening

Objective: To identify protein interaction partners of neuronal p17.

Principle: This technique is used to discover protein-protein interactions by testing for

physical interactions between two proteins. The p17 protein would be used as the "bait" to

screen a cDNA library (the "prey").

General Procedure:

1. Clone the p17 coding sequence into a Y2H bait vector.

2. Transform a suitable yeast strain with the bait plasmid.

3. Screen a cDNA library (from a relevant tissue or cell line) cloned into a Y2H prey vector by

mating or co-transformation.

4. Select for diploid yeast that express interacting bait and prey proteins on selective media.

5. Isolate the prey plasmids from positive clones and sequence the cDNA inserts to identify

the interacting proteins.

4.3.2 Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of p17 expression on cell cycle distribution.

Materials:

Cancer cell line of interest

Expression vector for p17 or siRNA targeting p17
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Propidium iodide (PI) staining solution

Flow cytometer

Procedure:

1. Transfect cells with the p17 expression vector or control vector, or with p17 siRNA or

control siRNA.

2. Harvest the cells at different time points after transfection.

3. Fix the cells in cold 70% ethanol.

4. Treat the cells with RNase A and stain with PI.

5. Analyze the DNA content of the cells by flow cytometry.

6. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An

accumulation of cells in the G0/G1 phase would be indicative of the effect of p17.

Conclusion
The term "P17 peptide" represents a collection of distinct molecular entities with diverse and

significant implications for cancer progression. From the pro-angiogenic and lymphomagenic

activities of the HIV-1 matrix protein p17 to the pro-apoptotic effects of the estrogen receptor-

derived ERα17p and the targeted inhibition of the YAP/TEAD pathway by Peptide 17, these

peptides offer a rich field for cancer research and therapeutic development. The neuronal

protein p17 also presents an emerging area of investigation with its role in cell cycle control

and survival. This guide provides a foundational understanding of these P17 peptides, their

mechanisms, and the experimental approaches to study them, serving as a valuable resource

for the scientific community dedicated to advancing cancer treatment. Further research into the

less characterized P17 peptides is warranted to fully elucidate their potential as therapeutic

targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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